1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine

Physicochemical profiling Drug-likeness CNS permeability

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine (CAS 85098-70-0) is the designated intermediate for the 5-HT2A antagonist R-96544 and the opioid scaffold para-methoxyfentanyl. The non-negotiable 4-methoxyphenethyl substitution ensures correct pharmacophore geometry—des-methoxy analogs alter H-bonding and permeability, invalidating SAR studies. With CLogP 1.8 and MW 234.34, this primary amine scaffold is CNS-optimized and ready for derivatization. Procure this critical building block to maintain batch consistency, accelerate SAR exploration, and support forensic reference standard programs.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 85098-70-0
Cat. No. B1274175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine
CAS85098-70-0
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCC(CC2)N
InChIInChI=1S/C14H22N2O/c1-17-14-4-2-12(3-5-14)6-9-16-10-7-13(15)8-11-16/h2-5,13H,6-11,15H2,1H3
InChIKeyHTGMIBQQTLUEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine (CAS 85098-70-0): Key Intermediate for Serotonergic and Opioidergic Drug Discovery


1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine (CAS 85098-70-0) is a phenethylamine-class piperidine derivative featuring a 4-methoxyphenethyl substituent and a primary amine at the piperidine 4-position [1]. The compound exhibits a computed XLogP3-AA value of 1.8 and a molecular weight of 234.34 g/mol, placing it within optimal physicochemical space for central nervous system (CNS) drug candidates [1]. It serves as a critical building block in the synthesis of the orally active 5-HT2A receptor antagonist R-96544 [2] and is a key intermediate in the production of the fentanyl analog para-methoxyfentanyl [3].

Why 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine Cannot Be Replaced by Generic Piperidine Intermediates


The specific 4-methoxyphenethyl substitution pattern in 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine is non-negotiable for the synthesis of critical pharmacophores in serotonergic and opioidergic drug classes . Substitution with the des-methoxy analog 1-(2-phenylethyl)piperidin-4-amine alters key molecular properties: the methoxy group increases the hydrogen bond acceptor count from 2 to 3 and rotatable bonds from 3 to 4, which directly impacts target binding and membrane permeability [1]. Furthermore, the compound is the designated intermediate for the synthesis of R-96544, a specific 5-HT2A antagonist; any deviation in the phenethyl substitution would yield a different chemical entity with unknown pharmacology [2].

Quantitative Differentiation of 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine Against Structural Analogs


Molecular Properties for CNS Drug Design: Comparative Analysis with Des-Methoxy Analog

The presence of the 4-methoxy group in 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine results in a distinct physicochemical profile compared to its des-methoxy counterpart, 1-(2-phenylethyl)piperidin-4-amine [1]. While the computed lipophilicity (XLogP3) is identical at 1.8, the methoxy group increases the molecular weight from 204.31 to 234.34 g/mol and the hydrogen bond acceptor count from 2 to 3 [1]. This additional H-bond acceptor provides an extra site for potential intermolecular interactions with target proteins, while the increased molecular weight and rotatable bond count (4 vs. 3) can influence the compound's conformational entropy and, consequently, its binding kinetics [1].

Physicochemical profiling Drug-likeness CNS permeability

Synthetic Utility: Gateway Intermediate to R-96544, a Selective 5-HT2A Antagonist

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine is the key intermediate in the synthesis of R-96544 [1]. R-96544 is an orally active 5-HT2A receptor antagonist that inhibits platelet aggregation in vitro [1]. The specific 4-methoxyphenethyl moiety present in the intermediate is essential for the activity of R-96544; substitution with an unsubstituted phenethyl group would result in a structurally distinct compound lacking the optimized 5-HT2A antagonism profile [1]. The commercial availability of the intermediate enables consistent and reproducible synthesis of R-96544 for research purposes.

Serotonin receptor antagonist Platelet aggregation Neurological research

Precursor to High-Potency Opioid Analgesics: The para-Methoxyfentanyl Link

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine is a crucial building block for para-methoxyfentanyl, a potent synthetic opioid analgesic [1]. para-Methoxyfentanyl is an analog of fentanyl, exhibiting similar but slightly lower potency [1]. The methoxy substitution on the phenethyl ring differentiates this compound's activity profile from that of fentanyl itself, which uses an unsubstituted phenethyl group [1]. The target compound is the direct precursor to the N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine intermediate, which upon acylation yields para-methoxyfentanyl [1].

Opioid receptor agonist Analgesic development Controlled substance precursor

Optimal Research and Procurement Scenarios for 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine


Synthesis of R-96544 for Serotonin Receptor Pharmacology Studies

Researchers investigating the role of 5-HT2A receptors in platelet aggregation, cardiovascular function, or neurological disorders require a reliable source of R-96544 [1]. Procuring 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine as a starting material enables the in-house synthesis of this selective antagonist, ensuring batch-to-batch consistency and cost-effective access for extended research programs [1].

Development of Novel Fentanyl Analogs for Analgesic Research

In academic or industrial settings focused on developing new opioid analgesics with improved safety profiles, 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine is the designated precursor for para-methoxyfentanyl and related compounds [2]. Its use allows medicinal chemists to explore SAR by varying the acylating agent while maintaining a consistent core scaffold, thereby accelerating the discovery of ligands with optimal μ-opioid receptor activity [2].

Chemical Biology Probe Development Targeting CNS Receptors

The compound's favorable physicochemical properties (MW 234.34, XLogP3 1.8) make it an ideal starting point for the synthesis of CNS-penetrant chemical probes [3]. Researchers can leverage the primary amine for facile derivatization with fluorescent tags, biotin, or photoaffinity labels, enabling the study of target engagement and localization in neuronal cells [3].

Quality Control and Analytical Reference Standard Procurement

For forensic laboratories and regulatory agencies monitoring the illicit production of fentanyl analogs, high-purity 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine serves as a certified reference standard [4]. Its characterization by HPLC, NMR, and mass spectrometry allows for the accurate identification and quantification of this precursor in seized materials [4].

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